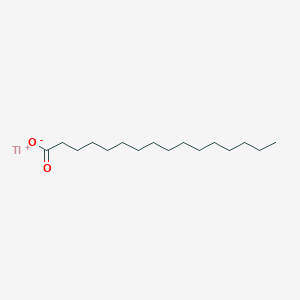

Thallium(1+) hexadecanoate

説明

Thallium(1+) hexadecanoate (chemical formula: C₁₆H₃₁O₂Tl, molecular weight: 459.80 g/mol) is a thallium(I) salt of hexadecanoic acid (palmitic acid). It is registered under CAS No. 33734-55-3 and is characterized by its ionic structure, where the Tl⁺ cation is coordinated with the carboxylate anion (C₁₅H₃₁COO⁻) .

特性

CAS番号 |

33734-55-3 |

|---|---|

分子式 |

C16H31O2Tl |

分子量 |

459.80 g/mol |

IUPAC名 |

hexadecanoate;thallium(1+) |

InChI |

InChI=1S/C16H32O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 |

InChIキー |

NUSRHOPIFKSDPA-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[Tl+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Thallium(1+) hexadecanoate can be synthesized through a reaction between thallium(I) hydroxide and hexadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:

TlOH+C15H31COOH→C15H31COOTl+H2O

The reaction mixture is heated under reflux conditions to ensure complete reaction. After the reaction is complete, the solvent is evaporated, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of thallium(1+) hexadecanoate follows similar principles but on a larger scale. The process involves the use of industrial-grade thallium(I) hydroxide and hexadecanoic acid. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards.

化学反応の分析

Types of Reactions

Thallium(1+) hexadecanoate undergoes various chemical reactions, including:

Oxidation: Thallium(I) can be oxidized to thallium(III) under certain conditions.

Reduction: Thallium(III) can be reduced back to thallium(I).

Substitution: The hexadecanoate group can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as nitric acid or chlorine can oxidize thallium(I) to thallium(III).

Reduction: Reducing agents like sulfur dioxide or hydrogen gas can reduce thallium(III) to thallium(I).

Substitution: Ligands such as halides or other carboxylates can replace the hexadecanoate group under appropriate conditions.

Major Products Formed

Oxidation: Thallium(III) compounds such as thallium(III) oxide.

Reduction: Thallium(I) compounds such as thallium(I) chloride.

Substitution: New thallium(I) salts with different ligands.

科学的研究の応用

Materials Science

Thallium(1+) hexadecanoate has been studied for its potential applications in materials science, particularly in the development of surfactants and stabilizers for colloidal systems. Its unique properties enable it to function effectively as a stabilizing agent in emulsions and dispersions.

- Surfactant Properties : The compound exhibits surfactant characteristics that can enhance the stability of colloidal solutions. This is particularly useful in formulations where phase separation is a concern.

- Nanomaterials : Research indicates that thallium(1+) hexadecanoate can be utilized in the synthesis of nanoparticles, which have applications in catalysis and drug delivery systems.

Biomedicine

Thallium isotopes, particularly thallium-201, are well-known in the field of nuclear medicine for their use as radiopharmaceuticals. Thallium(1+) hexadecanoate may have implications in this area due to its structural similarities to other thallium compounds used in imaging.

- Cardiac Imaging : Thallium-201 is extensively used in single-photon emission computed tomography (SPECT) for myocardial perfusion imaging. Studies have shown that thallium-201 can help assess myocardial viability post-infarction, providing critical information for treatment decisions .

- Potential for Drug Development : The compound's properties may be explored further for developing new radiopharmaceuticals that target specific biological pathways or conditions.

Environmental Applications

The environmental impact of heavy metals, including thallium, has raised concerns regarding contamination and remediation strategies. Thallium(1+) hexadecanoate could play a role in environmental studies focused on the behavior of thallium compounds in various ecosystems.

- Contaminant Behavior : Research into how thallium(1+) hexadecanoate interacts with soil and water systems can provide insights into its mobility and bioavailability, which are crucial for assessing ecological risks.

- Remediation Techniques : Understanding the properties of this compound could lead to innovative approaches for removing thallium from contaminated sites through adsorption or chemical transformation processes.

Case Study 1: Cardiac Imaging with Thallium-201

A study involving patients with myocardial infarction demonstrated the effectiveness of thallium-201 as a tracer for assessing myocardial viability. The results indicated a high correlation between thallium uptake and regional wall motion, highlighting its utility in clinical settings .

Case Study 2: Environmental Impact Assessment

Research conducted on the mobility of thallium compounds in soil systems revealed that thallium(1+) hexadecanoate could influence the bioavailability of thallium in agricultural contexts. This has implications for food safety and environmental health assessments.

作用機序

The mechanism of action of thallium(1+) hexadecanoate involves the interaction of thallium ions with cellular components. Thallium can mimic potassium ions and interfere with potassium-dependent processes such as enzyme activity and cellular transport. This disruption can lead to cellular dysfunction and toxicity. The hexadecanoate group may also play a role in the compound’s interaction with lipid membranes, affecting membrane integrity and function.

類似化合物との比較

Comparison with Similar Thallium(I) Compounds

Structural and Chemical Similarities

Thallium(1+) hexadecanoate belongs to the family of thallium(I) carboxylates, which share the general formula Tl(RCOO), where R is an alkyl chain. Below is a comparative analysis with other thallium(I) salts:

Table 1: Key Properties of Thallium(I) Carboxylates

Key Observations :

- Chain Length vs. Solubility: Longer alkyl chains (e.g., hexadecanoate vs. acetate) reduce water solubility due to increased hydrophobicity.

- Thermodynamic Behavior: Thallium(I) decanoate exhibits entropy values (403–451 J/mol·K) that suggest complex solid-state dynamics, which may extrapolate to hexadecanoate .

Comparison with Non-Carboxylate Thallium(I) Salts

Thallium(1+) hexadecanoate differs significantly from inorganic thallium(I) salts in reactivity and applications:

Table 2: Inorganic Thallium(I) Salts

Key Differences :

- Toxicity: While all thallium compounds are toxic, carboxylates like hexadecanoate are less bioavailable due to low solubility, reducing acute toxicity compared to soluble salts like Tl₂CO₃ or Tl₂SO₄ .

- Thermal Stability: Inorganic salts (e.g., Tl₂SO₄, melting point 632°C) exhibit higher thermal stability than carboxylates, which often decompose before melting .

Research Findings and Industrial Relevance

- Catalysis: Thallium carboxylates, including hexadecanoate, are explored as precursors in hybrid catalysts. For example, phosphine-alkene ligand systems may incorporate Tl⁺ for transition metal coordination .

- Material Science: Thallium(I) hexadecanoate’s insolubility makes it a candidate for hydrophobic coatings or lubricants, contrasting with TlCl’s use in infrared optics .

Critical Notes on Data Limitations

- Gaps in Physical Data: Melting points and solubility data for thallium(1+) hexadecanoate are sparse in public databases, necessitating further experimental characterization .

- Toxicity Studies: Most research focuses on acute toxicity of inorganic thallium salts; long-term effects of carboxylates remain understudied .

生物活性

Thallium(1+) hexadecanoate, a thallium salt of hexadecanoic acid, has garnered attention due to its potential biological activities and toxicological implications. Thallium itself is a heavy metal known for its high toxicity, and its compounds, including thallium(1+) hexadecanoate, can exhibit significant biological effects. This article explores the biological activity of thallium(1+) hexadecanoate, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Thallium compounds can interfere with various biological processes. The primary mechanisms through which thallium(1+) hexadecanoate exerts its effects include:

- Cellular Uptake : Thallium ions are absorbed rapidly through the gastrointestinal tract and can penetrate cellular membranes due to their similarity to potassium ions. This leads to intracellular accumulation and disruption of cellular functions.

- Enzymatic Inhibition : Thallium can inhibit key enzymes involved in cellular metabolism, including those in the Krebs cycle and ATP synthesis, leading to energy depletion in cells.

- Oxidative Stress : The presence of thallium can induce the production of reactive oxygen species (ROS), resulting in oxidative damage to lipids, proteins, and DNA.

Toxicological Profiles

The toxicity of thallium(1+) hexadecanoate is significant, with acute exposure leading to severe health issues. The following table summarizes the toxicological findings associated with thallium exposure:

Case Study 1: Thallium Intoxication in Syria

A notable case involved a family in Syria who exhibited symptoms consistent with thallium poisoning after consuming contaminated sweets. The patients presented with nausea, abdominal pain, hair loss, and neurological symptoms. Diagnosis was challenging due to the nonspecific nature of symptoms. Ultimately, blood tests confirmed elevated thallium levels, leading to treatment with Prussian blue as an antidote. The patients showed gradual improvement after treatment .

Case Study 2: Repeated Poisoning Incident

In another instance reported as a potential case of Munchausen syndrome by proxy, an individual was repeatedly poisoned with thallium by a partner. The victim experienced severe neurological symptoms and required extensive medical intervention. This case highlights the insidious nature of thallium poisoning and the challenges in diagnosis when symptoms mimic other conditions .

Research Findings

Recent studies have further elucidated the effects of thallium on biological systems:

- A study involving embryonic zebrafish demonstrated that thallium exposure disrupted cardiac development. This research provided insights into the developmental toxicity of thallium compounds and their potential impact on vertebrate development .

- Another investigation focused on the metabolic profiling of organisms exposed to thallium, revealing alterations in metabolic pathways associated with oxidative stress and energy metabolism.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Thallium(1+) hexadecanoate with high purity, and how can researchers optimize reaction conditions?

- Methodological Answer : Synthesis should focus on stoichiometric control between thallium(I) salts (e.g., TlCl or TlOAc) and hexadecanoic acid. Solvent choice (e.g., anhydrous ethanol or THF) and inert atmospheres (N₂/Ar) prevent oxidation of Tl⁺ to Tl³⁺. Post-synthesis purification via recrystallization or column chromatography is critical. Monitor purity using elemental analysis (C/H/Tl ratios) and X-ray diffraction to confirm crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing Thallium(1+) hexadecanoate’s structural and thermal properties?

- Methodological Answer :

- FTIR : Identify carboxylate (COO⁻) stretching bands (asymmetric ~1540 cm⁻¹, symmetric ~1430 cm⁻¹) to confirm coordination.

- NMR (¹H, ¹³C) : Probe ligand environment; note Tl’s paramagnetic effects may broaden peaks.

- TGA/DSC : Assess thermal stability; decomposition temperatures indicate ligand-metal bond strength.

- XRD : Resolve crystal structure and Tl-O bonding geometry. Cross-validate results with computational models (e.g., DFT) .

Q. How can researchers evaluate the stability of Thallium(1+) hexadecanoate under varying environmental conditions?

- Methodological Answer : Conduct controlled aging studies under humidity, temperature (25–100°C), and UV light. Monitor degradation via HPLC for ligand release or ICP-MS for Tl⁺ leaching. Compare kinetic data (e.g., Arrhenius plots) to predict shelf-life. Include inert storage conditions (desiccated, dark) as a baseline .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility and reactivity data for Thallium(1+) hexadecanoate across studies?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting experiments under standardized conditions (solvent purity, temperature control).

- Error Assessment : Quantify instrumental variability (e.g., calibration of UV-Vis spectrometers) and batch-to-batch synthesis differences.

- Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify outliers or systematic biases. Reference databases like Reaxys or SciFinder for historical trends .

Q. How can computational modeling predict Thallium(1+) hexadecanoate’s interaction with biological or environmental matrices?

- Methodological Answer :

- DFT/MD Simulations : Model Tl⁺ binding affinity to hexadecanoate vs. competing ligands (e.g., H₂O, Cl⁻).

- QSAR : Corrogate experimental toxicity data with electronic descriptors (e.g., charge density, HOMO-LUMO gaps).

- Environmental Fate Models : Use software like EPI Suite to predict biodegradation pathways and bioaccumulation potential. Validate with lab-scale microcosm studies .

Q. What experimental designs mitigate thallium’s toxicity risks while studying Thallium(1+) hexadecanoate’s electrochemical properties?

- Methodological Answer :

- Containment Protocols : Use gloveboxes for synthesis and electrochemical testing (e.g., cyclic voltammetry).

- Waste Management : Chelate residual Tl⁺ with Prussian blue analogs (validated by ICP-MS quantification).

- Alternative Probes : Substitute Tl⁺ with non-toxic ions (e.g., K⁺) in preliminary studies to optimize parameters before Tl-based trials .

Q. How do structural modifications of the hexadecanoate ligand influence Thallium(1+) complexation efficiency and application potential?

- Methodological Answer :

- Ligand Variation : Synthesize analogs with unsaturated (e.g., oleic acid) or branched-chain fatty acids. Compare stability constants via potentiometric titrations.

- Application Testing : Assess modified complexes in catalysis (e.g., CO₂ reduction) or nanomaterials (e.g., Tl-doped quantum dots). Correlate ligand hydrophobicity with performance in non-polar matrices .

Data Analysis & Reporting

Q. What statistical methods are appropriate for interpreting heterogeneous datasets in Thallium(1+) hexadecanoate research?

- Methodological Answer :

- Multivariate Analysis : PCA or cluster analysis to identify hidden variables (e.g., solvent polarity effects).

- Error Propagation : Apply Monte Carlo simulations to uncertainty in Tl quantification (e.g., ICP-MS ±2%).

- Open Data : Share raw datasets on platforms like Zenodo to enable reproducibility audits .

Q. How should researchers address gaps in the literature when proposing novel applications for Thallium(1+) hexadecanoate?

- Methodological Answer :

- Systematic Review : Use PRISMA frameworks to map existing studies and identify under-explored areas (e.g., photothermal therapy).

- Pilot Studies : Design proof-of-concept experiments (e.g., antibacterial assays) with strict negative/positive controls.

- Collaborative Peer Review : Pre-submission feedback from toxicoloigsts and material scientists ensures interdisciplinary rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。